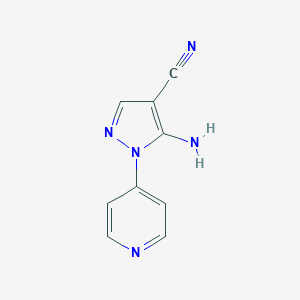

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-pyridin-4-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFNOQKDZGZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548290 | |

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106898-37-7 | |

| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Michael-Type Addition Reaction Using Aryl Hydrazines

The most widely reported method involves a Michael-type addition between (ethoxymethylene)malononitrile and 4-pyridylhydrazine derivatives. This one-step protocol, optimized by Alves et al., achieves high regioselectivity under reflux conditions in ethanol or fluorinated ethanol . The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the α,β-unsaturated nitrile, followed by cyclization to form the pyrazole core.

Key Reaction Parameters:

-

Molar Ratio: 1:1 stoichiometry of (ethoxymethylene)malononitrile to 4-pyridylhydrazine.

-

Solvent System: Ethanol or 2,2,2-trifluoroethanol for enhanced solubility of fluorinated intermediates .

-

Temperature: Reflux (78–80°C for ethanol; 73–75°C for trifluoroethanol).

-

Reaction Time: 6–12 hours, monitored by TLC for completion.

Yield Optimization:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 8 | 89 |

| Trifluoroethanol | 73 | 6 | 93 |

The use of trifluoroethanol improves yields to 93% by stabilizing intermediates through hydrogen bonding . Notably, no regioisomeric byproducts (e.g., 3-amino derivatives) are detected, confirming the exclusive formation of the 5-amino regioisomer .

Alternative Synthesis via Hydrazine Hydrochloride Salts

A patent by Bombrun et al. discloses an alternative route using 4-pyridylhydrazine hydrochloride, prepared via diazotization of pyridin-4-amine followed by reduction . This method avoids the isolation of free hydrazine, enhancing safety and handling:

-

Diazotization: Pyridin-4-amine is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

-

Reduction: The diazonium salt is reduced with SnCl₂ in HCl, yielding 4-pyridylhydrazine hydrochloride.

-

Cyclization: Reaction with (ethoxymethylene)malononitrile in aqueous ethanol (50% v/v) at 70°C for 5 hours.

Advantages:

Solvent and Catalytic Modifications

Alves’ thesis further explores solvent effects and catalytic additives :

Catalytic Systems:

-

Base Catalysts: Triethylamine (5 mol%) increases reaction rate by deprotonating the hydrazine, enhancing nucleophilicity.

-

Microwave Assistance: Reduces reaction time to 30 minutes with comparable yields (88–91%) .

Solvent Screening Data:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 89 |

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like DMF reduce yields due to competitive side reactions, confirming ethanol’s superiority .

Structural Characterization and Regiochemical Confirmation

The compound’s structure is validated through multinuclear NMR and 2D correlation spectroscopy:

¹H NMR (DMSO-d₆):

-

δ 8.65 (d, J = 6.0 Hz, 2H, pyridine H-2/H-6).

-

δ 7.85 (d, J = 6.0 Hz, 2H, pyridine H-3/H-5).

-

δ 6.90 (s, 2H, NH₂).

-

δ 6.45 (s, 1H, pyrazole H-3).

¹³C NMR:

-

158.9 ppm (C-4, pyridine).

-

149.2 ppm (C-5, pyrazole).

-

117.5 ppm (CN).

HSQC/HMBC Correlations:

-

NH₂ protons show coupling to C-5 (δ 149.2 ppm).

-

Pyridine C-4 correlates with pyrazole C-1, confirming connectivity .

Industrial-Scale Considerations

For large-scale synthesis, the following modifications are recommended:

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further explored for their biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile has been investigated for its potential as a therapeutic agent due to several promising properties:

- Enzyme Inhibition: Research indicates that this compound can act as an enzyme inhibitor, targeting specific pathways involved in diseases such as cancer and inflammation. For instance, studies have shown its efficacy in inhibiting certain kinases that are pivotal in cancer cell proliferation .

- Receptor Modulation: The compound has been explored for its ability to modulate receptor functions, which could lead to new treatments for various conditions. Its interactions with specific receptors may alter cellular signaling pathways, providing therapeutic avenues for drug development .

Research has demonstrated that this compound exhibits:

- Anti-inflammatory Effects: Preliminary studies suggest that the compound can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.

- Anticancer Properties: Various derivatives of this compound have shown cytotoxic effects against different cancer cell lines, making it a candidate for further development in oncology .

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific electronic or optical properties:

- Building Block for Heterocycles: It serves as a versatile building block for synthesizing more complex heterocyclic compounds, which are crucial in developing advanced materials .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anti-cancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. |

| Study B | Evaluate anti-inflammatory effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential therapeutic use in inflammatory diseases. |

| Study C | Synthesis of novel derivatives | Developed multiple derivatives with enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications. |

Wirkmechanismus

The mechanism of action of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Aromatic Substituents

- 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (p-tolyl group): Anticancer Activity: Demonstrated IC50 values of 5.00 μg/mL (MCF-7) and 6.20 μg/mL (Hep-G2), outperforming doxorubicin in some cases . Synthesis: Reacted with acetic anhydride or formic acid to form acetylated or formylated derivatives for enhanced activity .

- 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (electron-withdrawing nitro groups): Physical Properties: Higher melting points (179–229°C) and distinct IR peaks for NO2 (1335 cm<sup>-1</sup>) and CN (2228–2296 cm<sup>-1</sup>) .

Aliphatic Substituents

- 5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Solubility: The bulky tert-butyl group improves lipophilicity (LogP: ~2.77), favoring membrane permeability . Stability: Alkyl groups reduce crystallization tendencies compared to aromatic analogs .

- 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile: Crystal Structure: Stabilized by N–H···N and C–H···Cl interactions, forming dimers and chains .

Heterocyclic Substituents

- 5-Amino-1-(8-(trifluoromethyl)quinolin-4-yl)-1H-pyrazole-4-carbonitrile (quinolinyl group): Antimicrobial Potential: Part of pyrazolo[3,4-d]pyrimidine derivatives with activity against bacterial/fungal strains . Electron Effects: The trifluoromethyl group enhances electron-withdrawing effects, altering reaction pathways .

- 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazole-4-carbonitrile (triazinyl group): Activity: Moderate antimicrobial activity against S. aureus and E. coli due to triazine’s planar structure enabling DNA intercalation .

Halogenated Derivatives

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (4-F-phenyl): Electronic Effects: Fluorine’s electronegativity increases polarization, enhancing binding to target enzymes .

- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: Synthetic Utility: Bromine enables further functionalization via cross-coupling reactions .

Research Implications

- Structure-Activity Relationship (SAR) : Aromatic substituents (e.g., pyridinyl, tolyl) enhance anticancer/antimicrobial activity, while aliphatic groups improve solubility .

- Synthetic Flexibility : Halogenated or nitro-substituted derivatives allow further functionalization for tailored applications .

- Crystallography: Intermolecular interactions (e.g., N–H···N) in analogs like 5-amino-1-(2-chloro-ethyl)-... inform material design .

Biologische Aktivität

5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (CAS No. 106898-37-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N5, indicating a structure that includes a pyrazole ring substituted with an amino group and a pyridine moiety. Its unique structure contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds within the pyrazole family, including this compound, exhibit notable anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the proliferation of various cancer cell lines:

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 38.44% | |

| This compound | HepG2 (liver cancer) | 54.25% | |

| Other derivatives | NCI-H23 (lung cancer) | >90% |

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity, making it a promising scaffold for drug development.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. Derivatives of pyrazoles have demonstrated potential in inhibiting inflammatory pathways, which is crucial for treating conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) analyses indicate that specific substitutions at the N1 position can modulate these effects significantly.

Antimicrobial Activity

While not universally effective against all microbial strains, some studies have reported that certain pyrazole derivatives exhibit antibacterial and antifungal activities. However, the specific activity of this compound against various pathogens remains less documented compared to its anticancer properties.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- In Vitro Studies : A series of in vitro assays demonstrated that modifications to the pyrazole core could lead to enhanced selectivity and potency against specific cancer cell lines. For example, compounds with additional aromatic substituents showed increased inhibition rates against HeLa cells compared to their unsubstituted counterparts .

- Toxicity Assessments : Toxicity studies indicated that while some derivatives exhibited significant anticancer activity, they also showed varying levels of toxicity towards normal fibroblasts. This highlights the importance of optimizing chemical structures to minimize adverse effects while maximizing therapeutic efficacy .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer proliferation and inflammation, revealing potential pathways for therapeutic intervention .

Q & A

Basic: What are the recommended synthetic routes for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with nitrile-containing precursors. A common approach involves reacting 5-aminopyrazole-4-carbonitrile intermediates with substituted aryl halides under basic conditions (e.g., lithium hydroxide in DMSO at 343 K) to introduce the pyridin-4-yl group . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity due to their ability to stabilize transition states.

- Catalysis : Bases like LiOH·H₂O improve nucleophilic substitution efficiency.

- Purification : Recrystallization from ethanol/acetone mixtures yields high-purity crystals suitable for X-ray diffraction (XRD) analysis .

- Yield improvement : Monitoring reaction progress via LC-MS ensures minimal side-product formation .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Answer:

Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) reveals the molecular conformation and packing . Key findings include:

- Dihedral angles : The pyridinyl and pyrazole rings form a dihedral angle of ~74°, influencing steric interactions .

- Hydrogen bonding : Intra- and intermolecular N–H⋯N and N–H⋯O bonds (e.g., between amino groups and nitro/cyano moieties) stabilize the lattice .

- Weak interactions : C–H⋯Cl and π-π stacking contribute to supramolecular assembly .

- Validation : R-factor values (R₁ < 0.06) and Hirshfeld surface analysis confirm data reliability .

Advanced: What methodologies are employed to assess its inhibitory activity against COX-2 and 5-LOX enzymes, and how are IC₅₀ values determined?

Answer:

In vitro enzyme assays are standard:

- COX-2 inhibition : A fluorescence-based assay monitors prostaglandin E₂ (PGE₂) production in human recombinant COX-2, with celecoxib as a positive control .

- 5-LOX inhibition : Spectrophotometric measurement of 5-hydroxyeicosatetraenoic acid (5-HETE) formation in neutrophil lysates, using ZD-2138 as a reference inhibitor .

- IC₅₀ determination : Dose-response curves (0.1–100 µM) are fitted to a four-parameter logistic model. Reported IC₅₀ values for this compound range from 1–10 µM, depending on assay conditions .

Advanced: How can structural modifications enhance its antitumor efficacy, and what in vitro models validate these effects?

Answer:

Key modifications include:

- Pyrazole ring substitution : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridinyl position enhances binding to kinase ATP pockets .

- Heterocycle fusion : Conversion to pyrazolo[3,4-d]pyrimidines via reactions with orthoesters or isothiocyanates improves cytotoxicity .

Validation models : - MCF-7 and Hep-G2 assays : Compounds derived from this scaffold show IC₅₀ values as low as 5 µg/mL (vs. doxorubicin) via MTT assays .

- Apoptosis markers : Western blotting for caspase-3/7 activation confirms pro-apoptotic mechanisms .

Data Contradiction: How to address discrepancies in reported biological activities across different studies?

Answer:

Discrepancies in IC₅₀ values or efficacy often arise from:

- Assay variability : Differences in enzyme sources (e.g., recombinant vs. cell lysate) or substrate concentrations .

- Cellular context : Tumor cell line heterogeneity (e.g., MCF-7 vs. HeLa) affects compound uptake and metabolism .

- Structural analogs : Minor substituent changes (e.g., CF₃ vs. NO₂ groups) drastically alter pharmacokinetics .

Resolution strategies : - Meta-analysis : Compare data under standardized conditions (e.g., pH, incubation time).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile activity trends .

Advanced: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole NH₂ at δ ~6.45 ppm) and cyano carbons (~114 ppm) .

- IR spectroscopy : Confirms nitrile (ν ~2200 cm⁻¹) and amino (ν ~3280–3420 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ = 179 for a derivative) .

- XRD : Resolves regiochemical ambiguities in substitution patterns .

Advanced: How does the compound’s conformation influence its pharmacological profile?

Answer:

- Planarity : The pyridinyl-pyrazole dihedral angle (~74°) affects membrane permeability and target binding .

- Hydrogen-bond donors : The amino group enables interactions with catalytic residues in COX-2/5-LOX active sites .

- Cyanide moiety : Enhances solubility via polar interactions but may limit blood-brain barrier penetration .

Basic: What are the stability and storage recommendations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.